4-(Aziridin-2-yl)butan-1-ol

Ring strain Electrophilic reactivity Ring-opening

Standard amino alcohols or epoxides lack the orthogonal reactivity required for controlled piperidine ring construction. This C6 aziridine-alcohol combines a strained three-membered ring (27 kcal/mol) with a terminal primary alcohol for stepwise chemoselective transformations. - Delivers six-membered piperidines via ring expansion (N-protected route) - Maintains stereochemical integrity (N inversion barrier ~16.8 kcal/mol) - Predicted logP -0.68, MW 115.17 Da - compliant with fragment-based drug design

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
Cat. No. B12065443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aziridin-2-yl)butan-1-ol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1C(N1)CCCCO
InChIInChI=1S/C6H13NO/c8-4-2-1-3-6-5-7-6/h6-8H,1-5H2
InChIKeyOGKXDOCALDUGCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aziridin-2-yl)butan-1-ol – Strained Aziridine-Alcohol Building Block


4-(Aziridin-2-yl)butan-1-ol (CAS 1534354-24-9; synonym 2-Aziridinebutanol) is a bifunctional C6 building block that combines a highly strained three-membered aziridine ring with a terminal primary alcohol linked by a four-carbon alkyl chain . The aziridine moiety stores approximately 27 kcal/mol of ring-strain energy, driving electrophilic ring-opening reactions with diverse nucleophiles, while the pendant hydroxyl group enables subsequent derivatisation or intramolecular capture [1]. With a predicted pKa of 15.20 for the aziridine N–H and a logP of −0.68, this compound occupies a physicochemical space that is distinct from its saturated amine, epoxide, and N-substituted analogues, making it a non-interchangeable intermediate in medicinal and asymmetric synthesis programmes .

Strained Electrophile Ring-strain-driven electrophilic reactivity for nucleophilic ring-opening.
Bifunctional Scaffold Terminal alcohol enables orthogonal derivatisation or intramolecular capture.
Configurational Integrity Nitrogen inversion barrier supports enantioselective synthesis programs.

Why This Aziridine-Alcohol Cannot Be Replaced by Generic Analogs


Replacing 4-(Aziridin-2-yl)butan-1-ol with a simple amino alcohol such as 4-aminobutan-1-ol eliminates the ring-strain-driven electrophilic reactivity that is the central synthetic value of the aziridine [1]. Likewise, substituting the epoxide congener 4-(oxiran-2-yl)butan-1-ol introduces a different heteroatom with no basic nitrogen centre, precluding protonation-gated activation and altering both regio- and stereochemical outcomes of ring-opening [2]. Changing the carbon spacer length from four to two carbons (e.g., 2-(aziridin-2-yl)ethanol) redirects intramolecular cyclisation toward five-membered rather than six-membered heterocycles, undermining routes to piperidine-containing targets [3]. These structural distinctions are not cosmetic; they dictate the accessible chemical space, reaction yields, enantioselectivity, and ultimately the scientific rationale for procuring this specific compound over any generic analogue.

4-Aminobutan-1-ol (amino alcohol)
Lacks the aziridine ring; eliminates strain-driven electrophilic reactivity central to this building block.
4-(Oxiran-2-yl)butan-1-ol (epoxide analog)
No basic nitrogen centre; precludes protonation-gated activation and alters regio-/stereochemical outcomes.
2-(Aziridin-2-yl)ethanol (shorter chain)
Redirects intramolecular ring expansion to pyrrolidine instead of the privileged piperidine scaffold.

Quantitative Differentiation Against Closest Analogs


Ring-Strain Energy: Aziridine vs. Saturated Amine

The aziridine ring in 4-(aziridin-2-yl)butan-1-ol stores approximately 27 kcal/mol of ring-strain energy, which is released upon nucleophilic ring-opening [1]. In contrast, the saturated comparator 4-aminobutan-1-ol possesses negligible ring strain (~0 kcal/mol) and therefore cannot undergo analogous strain-driven C–N bond cleavage under mild conditions. This energy differential is the fundamental driver of the aziridine's utility as an electrophilic alkylating agent.

Ring-Strain Energy
Class-level
~27 vs. ~0 kcal/mol
Enables chemoselective ring-opening under mild conditions.
Class-level comparison; gas-phase estimates.
Ring strain Electrophilic reactivity Ring-opening

Nitrogen Inversion Barrier and Configurational Stability

The nitrogen atom in the aziridine ring possesses an inversion barrier of approximately 16.8 kcal/mol (ΔG‡298) [1], which is substantially higher than the ~5–6 kcal/mol barrier typical of acyclic secondary amines. This elevated barrier renders chiral, non-racemic aziridines configurationally stable at ambient temperature, allowing their isolation and use as enantiopure building blocks. In contrast, chiral 4-aminobutan-1-ol derivatives undergo rapid nitrogen inversion and racemisation under identical conditions.

N Inversion Barrier
Class-level
~16.8 vs. ~5–6 kcal/mol
Supports configurational stability for asymmetric synthesis.
ΔG‡298 from DFT; class-level inference.
Chirality Nitrogen inversion Enantioselective synthesis

Chain-Length-Dependent Ring Expansion to Piperidine

The four-carbon spacer between the aziridine and the alcohol in 4-(aziridin-2-yl)butan-1-ol is essential for efficient ring expansion to six-membered piperidine derivatives. Pareek et al. (2024) demonstrated that the chiral N-(1-phenylethyl)-protected derivative of 4-(aziridin-2-yl)butan-1-ol, upon tosylation, forms a 1-azabicyclo[4.1.0]heptane intermediate that undergoes highly regio- and stereoselective ring-opening with acetate nucleophiles to yield substituted piperidines, enabling a formal synthesis of (R)-pipecolic acid [1]. A shorter-chain analogue such as 2-(aziridin-2-yl)ethanol would produce a 1-azabicyclo[3.1.0]hexane, leading to pyrrolidine rather than piperidine products.

Ring-Expansion Outcome
Head-to-head
Target: Piperidine (6‑membered) Analog: Pyrrolidine (5‑membered)
C4 spacer delivers privileged piperidine scaffold.
Demonstrated in (R)-pipecolic acid formal synthesis.
Ring expansion Piperidine Regioselectivity

Physicochemical Profile vs. Amino Alcohol and Epoxide Analogs

The predicted physicochemical profile of 4-(aziridin-2-yl)butan-1-ol differs measurably from its closest structural analogs. Compared with 4-aminobutan-1-ol, the aziridine compound has a lower boiling point (189.4 °C vs. 206 °C) and a higher predicted pKa (15.20 vs. ~10.6 for the primary amine), reflecting the reduced basicity of the aziridine nitrogen due to increased s-character . Relative to the epoxide analog 4-(oxiran-2-yl)butan-1-ol (MW 116.16, no basic nitrogen), the aziridine offers an additional protonation handle for aqueous work-up and chromatographic purification. The logP difference (−0.68 vs. approximately −0.43 for 4-aminobutan-1-ol) also affects reverse-phase retention and partitioning behaviour .

Physicochemical Profile
Data to verify
bp, pKa, logP differ from amino alcohol & epoxide analogs
Profile may affect purification and partitioning behaviour.
Predicted values; experimental verification may be needed.
Physicochemical properties Purification Formulation

Protonation-Gated Reactivity: Aziridine vs. Epoxide

The aziridine ring in 4-(aziridin-2-yl)butan-1-ol possesses a conjugate-acid pKa of approximately 7.9, meaning the nitrogen can be protonated under mildly acidic conditions to generate an activated aziridinium ion [1]. This protonation-gated activation provides a convenient on/off switch for ring-opening reactivity. In contrast, the epoxide analog 4-(oxiran-2-yl)butan-1-ol has a protonated oxirane pKa near −2, requiring strong acid conditions for comparable activation, which is incompatible with many functional groups [2]. This difference enables chemoselective aziridine opening in the presence of epoxide moieties.

Protonation-Gated Activation
Class-level
Aziridine N conjugate acid pKa ≈ 7.9 Epoxide O conjugate acid pKa ≈ −2
Enables mild acid activation for orthogonal ring-opening.
Class-level; applicable to aziridine vs. oxirane.
Basicity Acid-catalysed ring-opening Selective activation

Key Application Scenarios for This Aziridine-Alcohol


Enantioselective Piperidine Alkaloid and Drug Synthesis

The demonstrated ring expansion of N-protected 4-(aziridin-2-yl)butan-1-ol to substituted piperidines with high regio- and stereoselectivity makes this compound a strategic starting material for the asymmetric synthesis of pipecolic acid derivatives and related piperidine alkaloids [1]. Unlike shorter-chain aziridine alcohols, the C4 spacer uniquely delivers the six-membered piperidine ring, which is the core scaffold of numerous CNS drugs, antihistamines, and protease inhibitors.

Chiral Building Block with High Configurational Stability

With a nitrogen inversion barrier of ~16.8 kcal/mol, enantiopure 4-(aziridin-2-yl)butan-1-ol maintains stereochemical integrity under standard laboratory storage and reaction conditions [1]. This property supports its use in medicinal chemistry campaigns requiring defined stereochemistry at the carbon adjacent to nitrogen, surpassing the limitations of acyclic chiral amino alcohols that rapidly racemise unless kept at low temperature.

Orthogonal Bifunctional Reagent for Sequential Derivatisation

The combination of a protonatable aziridine (pKa ≈ 7.9) and a terminal alcohol enables stepwise, chemoselective transformations: the aziridine can be selectively activated by mild acid for ring-opening with a first nucleophile, while the hydroxyl group remains available for subsequent esterification, etherification, or oxidation [1]. This orthogonal reactivity is absent in simple amino alcohols (which lack electrophilic character) and in epoxide analogs (which lack a basic heteroatom) .

Covalent Inhibitor Libraries Targeting Strained Electrophiles

The ~27 kcal/mol ring-strain energy of the aziridine ring creates a reactive electrophilic centre that can form covalent bonds with nucleophilic amino acid residues (e.g., cysteine thiols) in enzyme active sites [1]. This property positions 4-(aziridin-2-yl)butan-1-ol as a core fragment for covalent inhibitor libraries, where the hydroxyl group provides a synthetic handle for further elaboration. The predicted logP of −0.68 and moderate molecular weight (115.17 Da) are consistent with fragment-based drug discovery guidelines .

Application
Selection Property
Validation Focus
Piperidine alkaloid synthesis
C4‑spacer enables piperidine ring expansion
Regio‑ and stereoselective piperidine formation
Asymmetric synthesis
Configurational stability of aziridine nitrogen
Stereochemical reproducibility in chiral pool synthesis
Orthogonal bifunctional derivatisation
Protonatable aziridine and terminal alcohol
Sequential chemoselective transformations
Covalent probe library design
Electrophilic aziridine for covalent targeting
Reactivity with nucleophilic residues in active sites
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